4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci)

Lipophilicity Membrane permeability Agrochemical property prediction

4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) (CAS 53847-51-1; IUPAC: dimethyl 3-(4-methylphenyl)-1,2-oxazole-4,5-dicarboxylate) is a 3-aryl-isoxazole-4,5-dicarboxylate diester with a molecular formula C₁₄H₁₃NO₅ and a molecular weight of 275.26 g·mol⁻¹. The compound possesses a computed XLogP3-AA of 2.4, a topological polar surface area of 78.6 Ų, and zero hydrogen bond donors, indicating moderate lipophilicity and a compact polar surface compatible with passive membrane permeation.

Molecular Formula C14H13NO5
Molecular Weight 275.26 g/mol
Cat. No. B12096172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci)
Molecular FormulaC14H13NO5
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=C2C(=O)OC)C(=O)OC
InChIInChI=1S/C14H13NO5/c1-8-4-6-9(7-5-8)11-10(13(16)18-2)12(20-15-11)14(17)19-3/h4-7H,1-3H3
InChIKeyCQCUNILAGKOGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) — Core Physicochemical & Class Profile for Informed Sourcing


4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) (CAS 53847-51-1; IUPAC: dimethyl 3-(4-methylphenyl)-1,2-oxazole-4,5-dicarboxylate) is a 3-aryl-isoxazole-4,5-dicarboxylate diester with a molecular formula C₁₄H₁₃NO₅ and a molecular weight of 275.26 g·mol⁻¹ [1]. The compound possesses a computed XLogP3-AA of 2.4, a topological polar surface area of 78.6 Ų, and zero hydrogen bond donors, indicating moderate lipophilicity and a compact polar surface compatible with passive membrane permeation [1]. The isoxazole-4,5-dicarboxylate scaffold is a recognized privileged structure in agrochemical research, with derivatives in this class reported to inhibit photosynthesis at the photosystem II level [2].

Why 4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) Cannot Be Interchanged with Generic 3-Aryl-isoxazole-4,5-dicarboxylates


Within the 3-aryl-isoxazole-4,5-dicarboxylate family, the electronic and steric character of the 3‑aryl substituent exerts a decisive influence on three critical selection parameters: (i) the regioselectivity and rate of subsequent nucleophilic ring-opening or Grignard mono‑addition used to generate bioactive mono‑amide or 5‑keto derivatives [1]; (ii) the level and spectrum of herbicidal activity, as demonstrated in structure–activity studies showing that electron‑donating para‑substituents outperform hydrogen or electron‑withdrawing groups in post‑emergence weed control [2]; and (iii) the compound’s utility as a late‑stage diversification intermediate—the p‑tolyl analogue uniquely enables further methyl C–H functionalization (oxidation, halogenation) without deactivating the ring toward electrophilic elaboration. Consequently, substituting the p‑tolyl group with phenyl, 4‑chlorophenyl, or 3‑methylphenyl can compromise herbicidal potency, alter metabolic stability, limit synthetic flexibility, or introduce unwanted resistance profile shifts [2].

Quantitative Differentiation of 4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) Compared to Closest Analogs — An Evidence Guide


XLogP3-AA as a Surrogate for Membrane Permeability: p-Tolyl vs. Phenyl Analog

The computed XLogP3-AA for the target compound (p‑tolyl substituent) is 2.4 [1]. The direct phenyl analog, dimethyl 3-phenylisoxazole-4,5-dicarboxylate (CAS 7710-44-3), has a computed XLogP3-AA of 1.7 [2]. This difference of 0.7 log units translates to an approximately five‑fold increase in octanol/water partition coefficient, suggesting improved passive membrane permeation relevant for both systemic herbicidal translocation and cell‑based screening permeability.

Lipophilicity Membrane permeability Agrochemical property prediction

Molecular Weight Advantage for Leaf Penetration: p‑Tolyl vs. 4‑Chlorophenyl Analog

The molecular weight of the target compound (275.26 g·mol⁻¹) is 20.5 g·mol⁻¹ lower than that of the 4‑chlorophenyl analog, dimethyl 3-(4-chlorophenyl)isoxazole-4,5-dicarboxylate (CAS 147776-97-4), which has a molecular weight of 295.68 g·mol⁻¹ [1]. This places the p‑tolyl compound below the commonly cited agrochemical threshold of ~350 g·mol⁻¹ for efficient leaf penetration, whereas the 4‑chlorophenyl analog approaches 300 g·mol⁻¹.

Molecular weight Leaf penetration Agrochemical design rules

Synthetic Access and Yield for Diester vs. Mono‑Amide Derivatization

A patented process (EP‑0447950 / US‑5473069) describes the preparation of isoxazole-4,5-dicarboxylic diesters via 1,3‑dipolar cycloaddition of nitrile oxides to maleic or fumaric diesters [1]. For a structurally analogous 3‑isopropyl derivative, the corresponding dimethyl ester was isolated in good yield with a boiling point of 102 °C at 0.4 mbar, demonstrating that sterically and electronically similar 3‑substituted aryl/alkyl diesters are synthetically accessible in high purity. The diester serves as a platform for highly regioselective mono‑addition of Grignard reagents at the 5‑ester position to afford 5‑keto derivatives rather than tertiary alcohols [2]—a selectivity that is sensitive to the 3‑substituent’s steric bulk and electronic character.

Synthetic methodology Regioselectivity Crop protection intermediates

Herbicidal Activity Spectrum: p‑Tolyl Mono‑Amide Derivatives Show Superior Post‑Emergence Efficacy vs. Unsubstituted Phenyl and 4‑Fluorophenyl

Münster et al. (1995) compared isoxazoledicarboxylic acid mono‑amides derived from various 3‑aryl dimethyl esters. The p‑tolyl mono‑amide exhibited broad‑spectrum post‑emergence herbicidal activity against key weed species including Setaria viridis (green foxtail), Sinapis alba (white mustard), and Galium aparine (cleavers), with activity levels comparable to or exceeding the commercial standard atrazine [1]. In contrast, the corresponding 3‑phenyl mono‑amide showed markedly weaker activity against Galium aparine, and the 4‑fluorophenyl analog displayed a narrower spectrum, with reduced efficacy on dicotyledonous weeds. All active mono‑amides were characterized as inhibitors of photosynthetic electron transport at photosystem II [1].

Herbicidal activity Structure–activity relationship Post‑emergence weed control

Mode of Action Selectivity: Photosystem II Inhibition Confirmed for the Diester‑Derived Mono‑Amide Class

In isolated spinach thylakoid membrane assays, the p‑tolyl isoxazoledicarboxylic acid mono‑amide inhibited photosynthetic electron transport with an IC₅₀ of 0.45 μM [1]. The corresponding 3‑phenyl mono‑amide gave an IC₅₀ of 1.8 μM in the same assay system, representing a four‑fold difference in potency at the target site [1]. This photosystem II (PSII) inhibition mechanism is distinct from that of 4‑hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and acetolactate synthase (ALS) inhibitors, offering a differentiated resistance management profile [1].

Mode of action Photosystem II inhibition Herbicide resistance management

Procurement‑Relevant Application Scenarios for 4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci)


Agrochemical Lead Series Generation via Regioselective Mono‑Amide Derivatization

The dimethyl ester serves as the direct precursor for the synthesis of isoxazole-4,5-dicarboxylic acid mono‑amides, which have demonstrated photosystem II inhibitory herbicidal activity [1]. The p‑tolyl diester specifically yields mono‑amides with an IC₅₀ of 0.45 μM in thylakoid assays and broad‑spectrum post‑emergence activity at 2.0 kg·ha⁻¹ [1], making it the preferred 3‑aryl substitution pattern for initial lead optimization campaigns. Researchers procuring this diester bypass the need to independently synthesize and validate the p‑tolyl oxime precursor, reducing lead‑generation cycle time.

Grignard‑Based Diversification to 5‑Keto Isoxazole Carboxylates

Consistent with the regioselective addition pattern described for 3‑substituted isoxazole-4,5-diesters [2], the 5‑ester undergoes preferential nucleophilic attack by Grignard reagents to afford 5‑keto‑isoxazole-4‑carboxylates rather than tertiary alcohols. This chemoselectivity enables the rapid construction of a focused library of ketone derivatives for structure–activity relationship exploration. The p‑tolyl substituent’s moderate electron‑donating character is expected to modulate the electrophilicity of the 5‑ester without drastically altering regioselectivity, providing a balanced reactivity profile.

Reference Standard for Analytical Method Development in Isoxazole‑Based Agrochemical Quality Control

With its well‑defined physicochemical properties—molecular weight 275.26 g·mol⁻¹, XLogP3-AA 2.4, and TPSA 78.6 Ų [3]—this diester is suitable as a system suitability standard for reverse‑phase HPLC method development and mass spectrometry calibration in agrochemical residue analysis. Its distinct retention characteristics relative to the more hydrophilic phenyl analog (XLogP3-AA 1.7) allow robust separation validation in multi‑analyte pesticide monitoring methods.

Building Block for Methyl C–H Functionalization in Medicinal and Agrochemical Chemistry

The p‑tolyl methyl group provides a unique synthetic handle absent in the phenyl, 4‑chlorophenyl, and 4‑fluorophenyl analogs. It can undergo selective radical bromination, oxidation to the corresponding benzoic acid derivative, or directed C–H activation, enabling late‑stage diversification without altering the isoxazole core. This functional group orthogonality makes the p‑tolyl diester a more versatile intermediate than its closest structural analogs for parallel library synthesis.

Quote Request

Request a Quote for 4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.